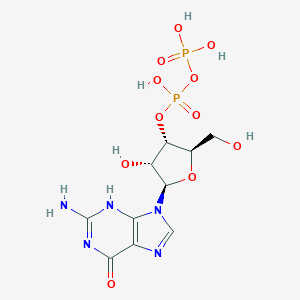

Guanosine-3'-diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Guanosine-3'-diphosphate (GDP) is a nucleotide molecule that plays a crucial role in cellular metabolism. It is composed of a guanine base, a ribose sugar, and two phosphate groups. GDP is involved in several important cellular processes, including protein synthesis, energy metabolism, and signal transduction pathways.

Mécanisme D'action

Guanosine-3'-diphosphate acts as a regulatory molecule in several cellular processes. It binds to GTPase enzymes and regulates their activity by promoting the hydrolysis of GTP to Guanosine-3'-diphosphate and Pi. Guanosine-3'-diphosphate also binds to GTPase-activating proteins (GAPs) and enhances their activity, leading to increased GTP hydrolysis. This process is crucial for the regulation of signal transduction pathways and cellular metabolism.

Effets Biochimiques Et Physiologiques

Guanosine-3'-diphosphate has several biochemical and physiological effects on cells. It is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. Guanosine-3'-diphosphate also plays a role in the regulation of ion channels and membrane transport proteins. Additionally, Guanosine-3'-diphosphate is involved in the regulation of cell division and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

Guanosine-3'-diphosphate is a useful tool for studying GTPase activity and regulation. It is readily available and relatively inexpensive. However, Guanosine-3'-diphosphate has some limitations in lab experiments. It is not as stable as GTP, and its hydrolysis rate is slower than that of GTP. Additionally, Guanosine-3'-diphosphate can be converted back to GTP through the action of GEFs, which can complicate experimental results.

Orientations Futures

There are several future directions for research on Guanosine-3'-diphosphate. One area of interest is the role of Guanosine-3'-diphosphate in disease states. Abnormal Guanosine-3'-diphosphate levels have been observed in several diseases, including cancer, neurological disorders, and cardiovascular disease. Additionally, researchers are interested in developing new methods for studying GTPase activity and regulation, including the use of fluorescent probes and high-throughput screening methods. Finally, there is interest in developing new Guanosine-3'-diphosphate analogs that can be used as therapeutic agents for the treatment of disease.

Conclusion:

In conclusion, Guanosine-3'-diphosphate is a crucial molecule in cellular metabolism and plays a vital role in several cellular processes. It is widely used in scientific research as a tool to study GTPase activity and regulation. Guanosine-3'-diphosphate has several biochemical and physiological effects on cells and is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. While Guanosine-3'-diphosphate has some limitations in lab experiments, it remains a valuable tool for studying cellular processes. Future research on Guanosine-3'-diphosphate will likely focus on its role in disease states, developing new methods for studying GTPase activity and regulation, and developing new Guanosine-3'-diphosphate analogs for therapeutic use.

Méthodes De Synthèse

Guanosine-3'-diphosphate is synthesized from guanosine triphosphate (GTP) through the action of GTPase enzymes. GTP is hydrolyzed to Guanosine-3'-diphosphate and inorganic phosphate (Pi) by GTPase enzymes. This reaction is reversible, and Guanosine-3'-diphosphate can be converted back to GTP through the action of guanine nucleotide exchange factors (GEFs).

Applications De Recherche Scientifique

Guanosine-3'-diphosphate is widely used in scientific research as a tool to study various cellular processes. It is often used as a substrate for GTPase enzymes to study their activity and regulation. Guanosine-3'-diphosphate is also used to study the role of GTPases in signal transduction pathways and cellular metabolism. Additionally, Guanosine-3'-diphosphate is used as a control in experiments that involve GTPase activity.

Propriétés

Numéro CAS |

13098-76-5 |

|---|---|

Nom du produit |

Guanosine-3'-diphosphate |

Formule moléculaire |

C10H15N5O11P2 |

Poids moléculaire |

443.2 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)24-9)25-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

Clé InChI |

GNKPWIYRLONLSO-UUOKFMHZSA-N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)

![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)

![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)